molecular formula C20H23F3N2 B5479676 1-benzyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

1-benzyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

Cat. No.: B5479676
M. Wt: 348.4 g/mol
InChI Key: UCEHXIKITZDDGN-UHFFFAOYSA-N
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Description

1-benzyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reductive amination of 2-(trifluoromethyl)benzaldehyde with piperidine, followed by benzylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using hydride donors like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-benzyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring may contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Shares the trifluoromethylphenyl group but lacks the piperidine ring.

    N-benzylpiperidine: Contains the piperidine ring and benzyl group but lacks the trifluoromethylphenyl group.

    2-(Trifluoromethyl)benzylamine: Similar structure but with different substitution patterns.

Uniqueness

1-benzyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine is unique due to the combination of its trifluoromethylphenyl group and piperidine ring, which confer specific chemical and biological properties. This combination can result in enhanced binding affinity, selectivity, and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-benzyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2/c21-20(22,23)19-9-5-4-8-17(19)14-24-18-10-12-25(13-11-18)15-16-6-2-1-3-7-16/h1-9,18,24H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEHXIKITZDDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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